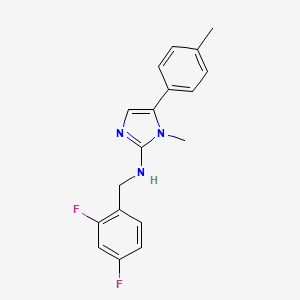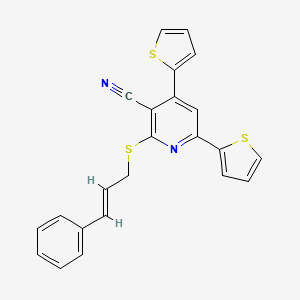
2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE is an organic compound that features a furan ring, a hydrazinecarboxamide group, and a propylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE can be synthesized through a multi-step process:
Formation of the hydrazone intermediate: The reaction between furan-2-carbaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with propylformamide in the presence of a suitable catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazone group facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. This can result in the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in cancer treatment.
Comparison with Similar Compounds
1-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE can be compared with similar compounds, such as:
Furan-2-carbaldehyde derivatives: These compounds share the furan ring structure but differ in their functional groups, leading to variations in reactivity and applications.
Hydrazinecarboxamide derivatives: These compounds have similar hydrazone groups but differ in their substituents, affecting their biological activity and chemical properties.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-5-11-9(14)10(15)13-12-7-8-4-3-6-16-8/h3-4,6-7H,2,5H2,1H3,(H,11,14)(H,13,15)/b12-7+ |
InChI Key |
VQCHMUSWWFBXPR-KPKJPENVSA-N |
Isomeric SMILES |
CCCNC(=O)C(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCNC(=O)C(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11560698.png)
![Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11560710.png)
![(4Z)-2-(4-fluorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11560714.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11560722.png)

![2-chloro-N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B11560735.png)
![4-Methyl-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11560738.png)
![(3E)-N-(4-ethoxyphenyl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11560749.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11560755.png)
![methyl 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11560762.png)
![2-(2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11560763.png)
![N'-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11560770.png)
